REACTION_SMILES
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[Ag+:24].[B-:19]([F:20])([F:21])([F:22])[F:23].[Br:1][CH2:2][c:3]1[cH:4][cH:5][c:6]2[cH:7][cH:8][c:9]([C:13]#[N:14])[cH:10][c:11]2[cH:12]1.[CH3:15][S:16]([CH3:17])=[O:18]>>[CH:2]([c:3]1[cH:4][cH:5][c:6]2[cH:7][cH:8][c:9]([C:13]#[N:14])[cH:10][c:11]2[cH:12]1)=[O:18]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Ag+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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F[B-](F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1ccc2ccc(CBr)cc2c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
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Name
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Type
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product
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Smiles
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N#Cc1ccc2ccc(C=O)cc2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |